1-(2-Methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-1,3-diphenylurea
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Overview
Description
3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA typically involves the reaction of 2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinoline with 1,3-diphenylurea under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA may be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications. This includes the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA include other urea derivatives and tetrahydroquinoline derivatives. Examples include:
- 1,3-Diphenylurea
- Tetrahydroquinoline derivatives
Uniqueness
The uniqueness of 3-(2-METHYL-1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL)-1,3-DIPHENYLUREA lies in its specific structure, which combines the properties of both urea and tetrahydroquinoline derivatives. This unique combination may result in distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C26H27N3O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C26H27N3O2/c1-3-25(30)28-19(2)18-24(22-16-10-11-17-23(22)28)29(21-14-8-5-9-15-21)26(31)27-20-12-6-4-7-13-20/h4-17,19,24H,3,18H2,1-2H3,(H,27,31) |
InChI Key |
HWWPGHGGWNLTCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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